

dimenhydrinate pharmacokinetics half-life volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dimenhydrinate

CAS No.: 523-87-5

Cat. No.: S526172

Get Quote

Quantitative Pharmacokinetic Parameters of Dimenhydrinate

Parameter	Value	Additional Context
Elimination Half-life ($t_{1/2}$)	5-8 hours [1] [2]	Time for plasma concentration to reduce by half.
Volume of Distribution (V_d)	3-4 L/kg [1] [2]	Suggests wide distribution into tissues.
Plasma Protein Binding	70-85% [1] [2]	Primarily to plasma proteins.
Bioavailability	Well absorbed [3] [2]	Exact oral percentage not specified in sources.
Time to Peak (Oral)	1-2 hours [2]	For a 50 mg film-coated tablet: C_{max} 72.6 ng/mL, T_{max} 2.7 hours [1].
Clearance (CL)	Predominantly renal [1]	Specific clearance rate value not provided in sources.

Parameter	Value	Additional Context
Primary Elimination Route	Urine (as metabolites) [1] [2]	1-3% of diphenhydramine excreted unchanged [1].

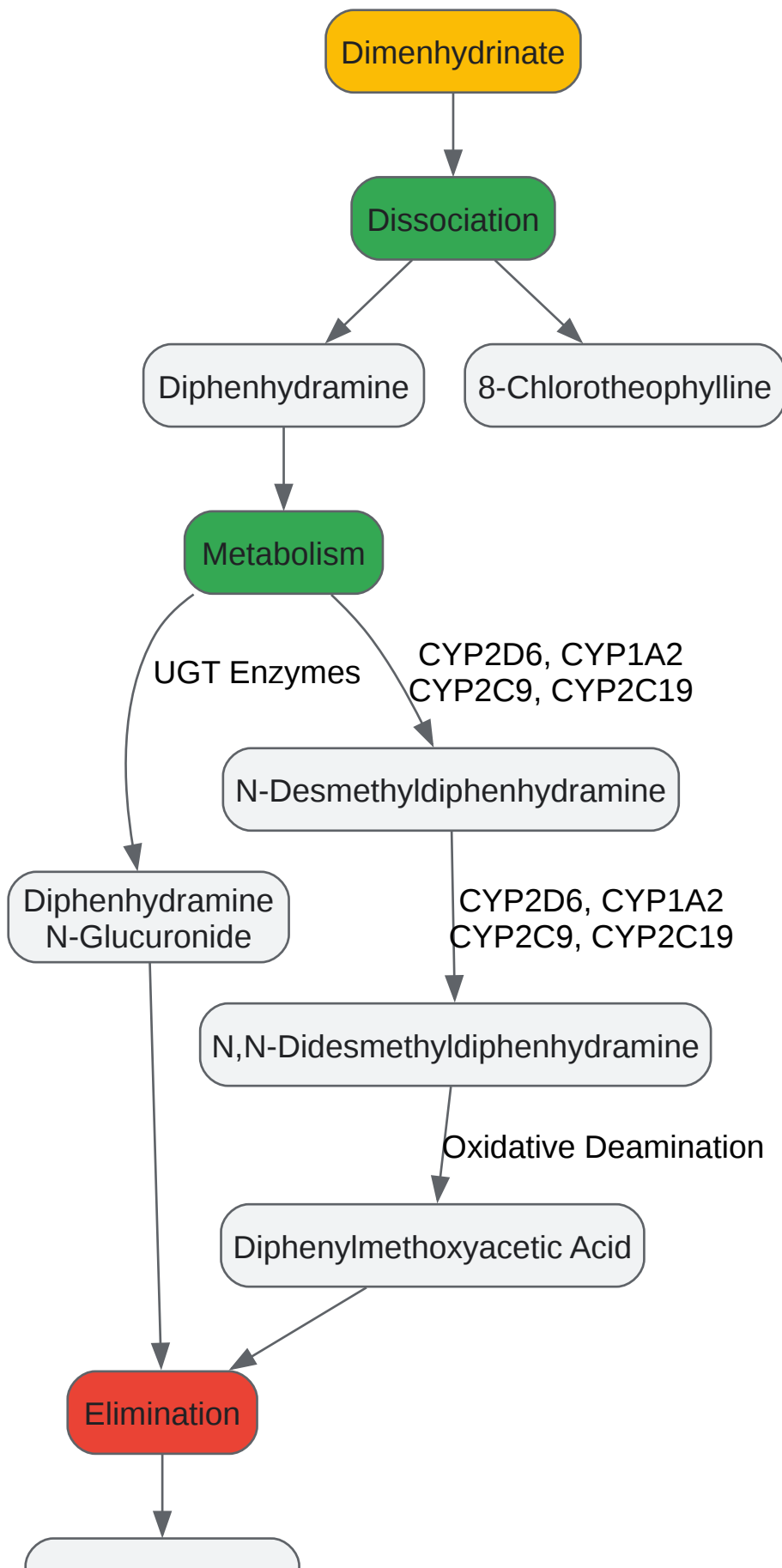
Mechanism of Action and Metabolic Pathways

Dimenhydrinate is a salt compound that dissociates in the body into its two active components: **diphenhydramine** (an ethanolamine-derivative antihistamine) and **8-chlorotheophylline** (a xanthine derivative) [1] [3]. Its antiemetic and antivertigo effects are primarily attributed to the diphenhydramine moiety [4] [3].

Primary Mechanisms

- **Histamine H1 Receptor Antagonism:** Diphenhydramine competitively blocks histamine H1 receptors in the vestibular system, reducing disturbances to equilibrium [1].
- **Central Anticholinergic Activity:** It inhibits acetylcholine in the vestibular and reticular systems, which is considered a primary mechanism for preventing nausea and vomiting of motion sickness [3] [2]. The drug also blocks the chemoreceptor trigger zone [2].
- **Adenosine Receptor Blockade:** The 8-chlorotheophylline component acts as a mild central nervous system stimulant, which may counter the drowsiness caused by diphenhydramine [1].

The following diagram illustrates the metabolic fate of **dimenhydrinate** after ingestion and dissociation:



Excreted in Urine

[Click to download full resolution via product page](#)

Key Experimental Methodologies in Pharmacokinetics

Understanding how these parameters are derived is crucial for drug development. Below are methodologies from recent research.

Formulation Optimization and In Vitro Quality Control

A 2025 study optimized fast-dispersible **dimenhydrinate** tablets (50 mg) using a Central Composite Design (CCD) [5]. The methodology provides a robust framework for pre-clinical formulation screening.

- **Experimental Design:** Nine formulations (F1-F9) were designed to study the impact of two independent variables: Avicel PH102 (15-55%) and Sodium Starch Glycolate (2-8%) [5].
- **Critical Quality Attributes (CQAs):** Responses measured included **hardness (R1)**, **disintegration time (R2)**, and **% drug release at 15 minutes (R3)** [5].
- **Post-Compressional Analysis:**
 - **Hardness and Friability:** Measured using a hardness tester and friabilator. The optimized formulation (F2) showed a hardness of 4.2 kg and friability of 0.77% [5].
 - **Disintegration Time:** Tested using a disintegration apparatus. Formulation F2 disintegrated in 19 seconds [5].
 - **Drug Dissolution:** Performed using USP Apparatus II (paddle) in four different dissolution media. The % drug release was modeled using the Weibull model [5].
- **Compaction Behavior:** Analyzed using **Heckel Plot** analysis to determine the yield pressure (PY), which was found to be 66.66 MN/m² for the optimized formulation [5].

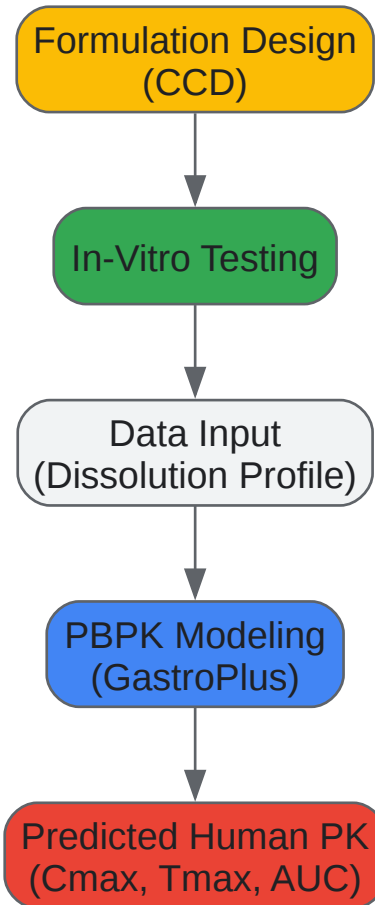
In Vitro-In Vivo Correlation and PBPK Modeling

The same study used **GastroPlus** software (version 9.8.3) to perform **Physiologically Based Pharmacokinetic (PBPK) modeling** [5]. This in-silico approach is increasingly used to predict human pharmacokinetics and reduce reliance on in vivo studies.

- **Workflow:** The dissolution profile of the optimized formulation (F2) was used as an input for the software to simulate PK parameters in a virtual human population [5].

- **Output:** The model simulated key PK parameters, yielding a C_{max} of 143.16 ng/mL, T_{max} of 2 hours, and an AUC_{0-inf} of 2533.8 ng-h/mL [5]. The study concluded that the fold error was >2, indicating that the experimental values were comparable with the predicted values [5].

The workflow for this integrated in vitro and in silico approach is shown below:



[Click to download full resolution via product page](#)

Clinical Relevance and Research Considerations

- **Dosing Implications:** The half-life of 3-6 hours supports the typical dosing regimen of every 4-6 hours for motion sickness [3]. The relatively short half-life makes it suitable for immediate-release formulations but less ideal for sustained 24-hour coverage without multiple doses.
- **Population Variability:** Metabolism primarily via CYP2D6, CYP1A2, CYP2C9, and CYP2C19 suggests potential for pharmacokinetic variability due to genetic polymorphisms, particularly in CYP2D6 [1]. This should be a consideration in clinical trial design.

- **Formulation Development:** The development of fast-dispersible tablets addresses the need for rapid onset of action, which is crucial for motion sickness, and showcases the application of QbD principles in modern pharmaceutical development [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. : Uses, Interactions, Mechanism of... | DrugBank Online Dimenhydrinate [go.drugbank.com]
2. : Uses, Dosage, Side Effects and... | MIMS Indonesia Dimenhydrinate [mims.com]
3. Dimenhydrinate Monograph for Professionals [drugs.com]
4. Dimenhydrinate: uses, dosing, warnings, adverse events, ... [medcentral.com]
5. Compactional study and in-silico PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [dimenhydrinate pharmacokinetics half-life volume of distribution].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b526172#dimenhydrinate-pharmacokinetics-half-life-volume-of-distribution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com